molecular formula C17H16N4O2S B11144541 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide

Cat. No.: B11144541
M. Wt: 340.4 g/mol
InChI Key: BLIOMRATEATEMF-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide typically involves multi-step reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the thiazole moiety. The final step involves the coupling of these two heterocycles through a carboxamide linkage. Common reagents used in these reactions include various substituted anilines, aldehydes, and thioamides .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The imidazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2,5-dimethyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-10-14(19-11(2)24-10)17(23)20-13-6-4-5-12(9-13)15(22)16-18-7-8-21(16)3/h4-9H,1-3H3,(H,20,23)

InChI Key

BLIOMRATEATEMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

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